1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that features a bromophenyl group, a tert-butyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride typically involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, where a bromine atom is attached to the phenyl ring.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, often using tert-butyl chloride and a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. The tert-butyl group may influence the compound’s solubility and stability.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-(methyl)-1H-pyrazol-5-amine hydrochloride: Similar structure but with a methyl group instead of tert-butyl.
1-(4-Bromophenyl)-3-(tert-butyl)-1H-imidazole-5-amine hydrochloride: Similar structure but with an imidazole ring instead of pyrazole.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
903566-95-0 |
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Molecular Formula |
C13H17BrClN3 |
Molecular Weight |
330.65 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-tert-butylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16BrN3.ClH/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10;/h4-8H,15H2,1-3H3;1H |
InChI Key |
XDLIYYZCFYFFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
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